molecular formula C15H11ClF2N6O B2590473 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,6-difluorophenyl)urea CAS No. 941923-02-0

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,6-difluorophenyl)urea

Cat. No. B2590473
CAS RN: 941923-02-0
M. Wt: 364.74
InChI Key: UNEIYRRXBNYQEG-UHFFFAOYSA-N
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Description

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,6-difluorophenyl)urea, also known as TAK-659, is a small-molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which is important for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Scientific Research Applications

Insecticidal Activity and Mode of Action

"1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea" and its analogs have been identified as a new class of insecticides that interfere with cuticle deposition. These compounds demonstrate a novel mode of action, as they cause insects to fail to molt or pupate, leading to death. This effect is attributed to a defect in the process of cuticle deposition, indicating a significant potential for controlling pest populations while being expected to be safe for mammals (Mulder & Gijswijt, 1973). Furthermore, compounds like "diflubenzuron," a structural analog, inhibit chitin synthesis in insect larvae, underlining the potential of these urea derivatives in pest management strategies (Deul, Jong, & Kortenbach, 1978).

Structural Analysis and Crystallography

Studies have also focused on the crystal structure of related benzoylphenylurea insecticides, revealing insights into their molecular conformation and interactions. For instance, the structural analysis of "chlorfluazuron" and "flufenoxuron" has provided detailed information on the molecular geometry and hydrogen bonding patterns, which can influence their insecticidal activity and environmental behavior (Cho et al., 2015); (Jeon et al., 2014).

Potential Anticancer Properties

Further research into the derivatives of "1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,6-difluorophenyl)urea" has explored their potential as anticancer agents. New series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These studies suggest the potential of these compounds as new anticancer agents, with specific derivatives showing significant inhibitory activity, highlighting the versatility and therapeutic potential of urea derivatives in cancer treatment (Feng et al., 2020).

properties

IUPAC Name

1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(2,6-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2N6O/c16-9-4-6-10(7-5-9)24-13(21-22-23-24)8-19-15(25)20-14-11(17)2-1-3-12(14)18/h1-7H,8H2,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEIYRRXBNYQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,6-difluorophenyl)urea

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